molecular formula C21H29FN2O4 B5228454 methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate

Cat. No.: B5228454
M. Wt: 392.5 g/mol
InChI Key: HQFGRACXAAKBLZ-SZMVWBNQSA-N
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Description

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a fluorophenyl group, a hydroxycyclohexyl moiety, and a pyrrolidine ring, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Hydroxycyclohexyl Moiety: This can be accomplished through a series of reactions, including reduction and protection-deprotection steps.

    Final Coupling and Esterification: The final step involves coupling the intermediate with a methyl ester group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying receptor-ligand interactions.

    Materials Science: Its chemical properties make it suitable for the development of novel materials with specific functionalities.

    Biology: It can be used as a tool compound to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2-bromophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-fluorophenyl)-4-[(1-hydroxycyclohexyl)methylcarbamoyl]-1-methylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O4/c1-24-17(20(26)28-2)12-15(18(24)14-8-4-5-9-16(14)22)19(25)23-13-21(27)10-6-3-7-11-21/h4-5,8-9,15,17-18,27H,3,6-7,10-13H2,1-2H3,(H,23,25)/t15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGRACXAAKBLZ-SZMVWBNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=CC=C2F)C(=O)NCC3(CCCCC3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)C(=O)NCC3(CCCCC3)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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